![molecular formula C12H12N2O2S B6142531 2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 941062-01-7](/img/structure/B6142531.png)

2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

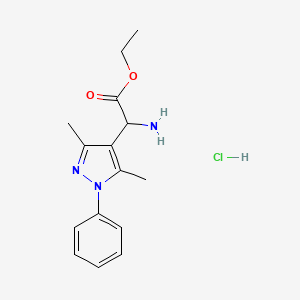

“2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2S . It has a molecular weight of 248.31 . This compound has been used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O2S/c1-5-8-6(2)13-10(7-3-4-7)14-11(8)17-9(5)12(15)16/h7H,3-4H2,1-2H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.31 . The InChI code provides further information about its chemical structure .Applications De Recherche Scientifique

Proteomics Research

This compound is a specialty product used in proteomics research. Its molecular structure allows for the study of protein interactions and functions. It can be used to identify and quantify proteins in different biological samples, aiding in the understanding of cellular processes .

Central Nervous System Disorders

Derivatives of thieno[2,3-d]pyrimidine have been identified as intermediates in the synthesis of GABA B receptor modulators. These modulators are potentially useful for the treatment of central nervous system disorders, making this compound valuable for pharmaceutical research aimed at developing new treatments .

Cancer Research

Thieno[2,3-d]pyrimidine derivatives have been explored for their role in cancer therapy. Specifically, they have been used in the synthesis of PARP-1 inhibitors. PARP-1 is involved in DNA repair, and its inhibition can enhance the effectiveness of DNA-damaging cytotoxic agents, leading to cancer cell death .

Agricultural Chemistry

While specific applications in agriculture are not directly cited, the chemical properties of this compound suggest potential use in the development of novel agrochemicals. Its structural complexity could be beneficial in creating new pesticides or herbicides that target specific pests or weeds without affecting crops .

Material Science

The compound’s solid state and stability at room temperature make it a candidate for material science research. It could be used in the development of new materials with specific electronic or photonic properties, which are important in the manufacturing of semiconductors and solar cells .

Environmental Science

In environmental science, this compound could be used to study the degradation of similar organic molecules in the environment. Understanding its breakdown products and their reactivity could provide insights into the environmental impact of related chemicals .

Biochemistry

In biochemistry, the compound can be used to study enzyme-substrate interactions, especially those involving pyrimidine-utilizing enzymes. This can help in understanding metabolic pathways and designing inhibitors for enzymes that are targets in various diseases .

Pharmacology

The compound’s potential in pharmacology is linked to its role in drug discovery and development. Its molecular framework can serve as a scaffold for designing new drugs with improved efficacy and reduced side effects for a range of medical conditions .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-5-8-6(2)13-10(7-3-4-7)14-11(8)17-9(5)12(15)16/h7H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXQFDZJONADBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)C)C3CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-methylphenyl)acetamido]propanoic acid](/img/structure/B6142459.png)

![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)

![N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide](/img/structure/B6142477.png)

![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)

![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)

![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)

![1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B6142519.png)

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)

![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)